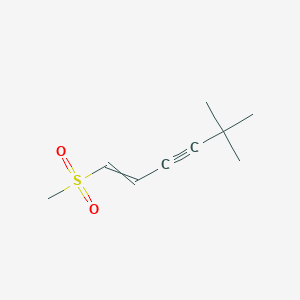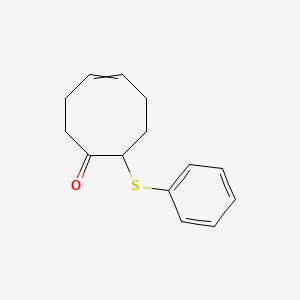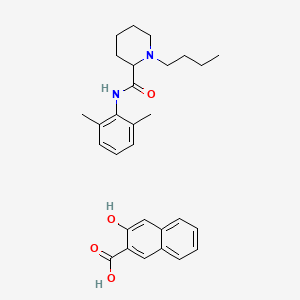![molecular formula C12H20O4 B14486135 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid CAS No. 65830-43-5](/img/structure/B14486135.png)
7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, an oxabicyclohexane ring, and a heptanoic acid chain, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid typically involves the formation of the oxabicyclohexane ring through a (3 + 2) annulation reaction. This process can be achieved by reacting cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, resulting in good yields of the desired bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to form the oxabicyclohexane ring and subsequently the heptanoic acid chain.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxabicyclohexane ring can be reduced to form a more saturated bicyclic structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxabicyclohexane ring can produce a more saturated bicyclic compound.
Aplicaciones Científicas De Investigación
7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a useful tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s potential biological activity is being explored for therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and oxabicyclohexane ring are key functional groups that enable the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A related compound with a similar bicyclic structure but lacking the heptanoic acid chain.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and substitution patterns.
Uniqueness
7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid is unique due to its combination of a hydroxy group, an oxabicyclohexane ring, and a heptanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65830-43-5 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid |
InChI |
InChI=1S/C12H20O4/c13-9-7-10-12(16-10)8(9)5-3-1-2-4-6-11(14)15/h8-10,12-13H,1-7H2,(H,14,15) |
Clave InChI |
AAUDADHSQMXVGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2C1O2)CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


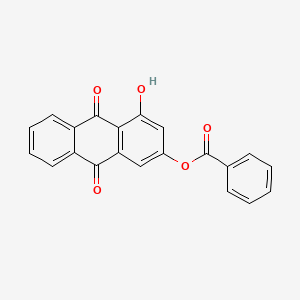
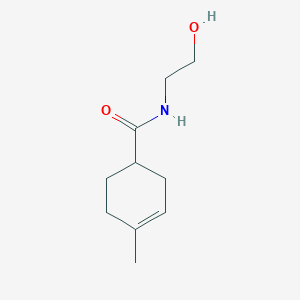
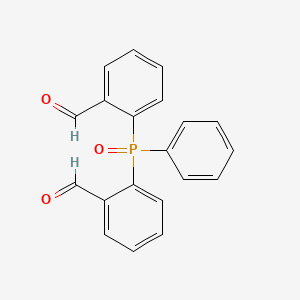
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

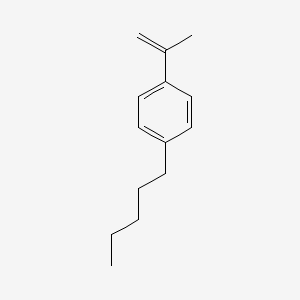
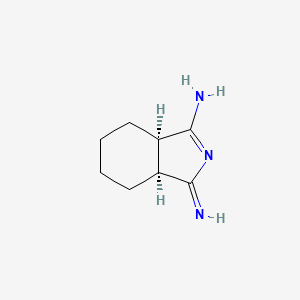


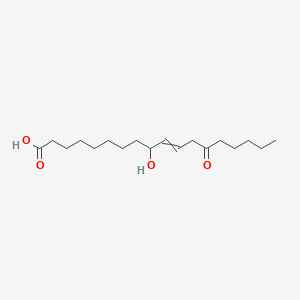
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
